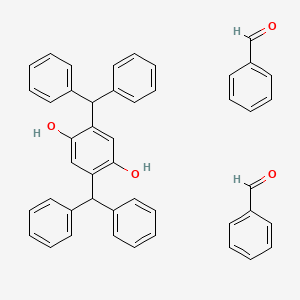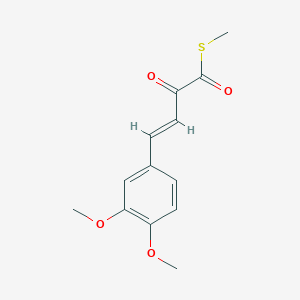
L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- is a peptide compound composed of the amino acids L-proline and L-tyrosine. Peptides like this one play crucial roles in various biological processes due to their unique structural and functional properties. L-Proline is known for its rigidity and restricted conformational space, while L-tyrosine is an aromatic amino acid involved in protein synthesis and signal transduction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- typically involves classical peptide synthesis methods. These methods utilize protecting groups such as tert-butoxycarbonyl (Boc) or trifluoroacetyl to protect the NH group during the reaction . The peptide bond formation is promoted by carbodiimide reagents like N,N’-dicyclohexylcarbodiimide (DCC). The condensation of N-Boc-L-proline with L-tyrosine methyl ester in the presence of DCC yields the desired peptide .
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers that can handle multiple steps of the synthesis process efficiently. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. This method allows for the rapid and efficient production of peptides with high purity .
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residues can lead to the formation of dityrosine cross-links, while reduction can result in the formation of reduced peptide bonds .
Aplicaciones Científicas De Investigación
L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- involves its interaction with specific molecular targets and pathways. L-Proline is known to influence protein folding and stability by disrupting α-helical and β-sheet structures . L-Tyrosine, on the other hand, is involved in signal transduction pathways through its phosphorylation by tyrosine kinases . The combined effects of these amino acids contribute to the overall biological activity of the peptide.
Comparación Con Compuestos Similares
Similar Compounds
L-Proline, L-prolyl-L-tyrosyl-L-valine: Another peptide with similar structural properties but different biological activities.
L-Proline, L-threonyl-L-tyrosyl-L-aspartyl-L-proline: A peptide with additional amino acids that confer different functional properties.
Uniqueness
L-Proline, L-prolyl-L-tyrosyl-L-tyrosyl- is unique due to its specific combination of amino acids, which imparts distinct structural and functional characteristics. The presence of two tyrosine residues allows for potential dityrosine cross-linking, which can enhance the stability and rigidity of the peptide .
Propiedades
Número CAS |
821772-11-6 |
|---|---|
Fórmula molecular |
C28H34N4O7 |
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C28H34N4O7/c33-19-9-5-17(6-10-19)15-22(30-25(35)21-3-1-13-29-21)26(36)31-23(16-18-7-11-20(34)12-8-18)27(37)32-14-2-4-24(32)28(38)39/h5-12,21-24,29,33-34H,1-4,13-16H2,(H,30,35)(H,31,36)(H,38,39)/t21-,22-,23-,24-/m0/s1 |
Clave InChI |
NVCNSADOLZRVLG-ZJZGAYNASA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)O |
SMILES canónico |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate](/img/structure/B12534854.png)




![1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12534895.png)
![[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene](/img/structure/B12534901.png)
